molecular formula C18H21NO2 B15042619 2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B15042619
M. Wt: 283.4 g/mol
InChI Key: VWPWVKJZVYAGKJ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an acetamide group attached to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide typically involves the reaction of 3,5-dimethylphenol with 2-bromoethylamine hydrobromide to form 2-(3,5-dimethylphenoxy)ethylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetamide group may also play a role in binding to proteins or other biomolecules, influencing their function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)acetic acid
  • 2-(3,5-dimethylphenoxy)ethanol
  • N-(2-phenylethyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide is unique due to the combination of its phenoxy and acetamide groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H21NO2/c1-14-10-15(2)12-17(11-14)21-13-18(20)19-9-8-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3,(H,19,20)

InChI Key

VWPWVKJZVYAGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCC2=CC=CC=C2)C

Origin of Product

United States

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